IWP-2-V2
CAS No.:
Cat. No.: VC0005576
Molecular Formula: C23H20N4O2S3
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H20N4O2S3 |
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Molecular Weight | 480.6 g/mol |
IUPAC Name | 2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) |
Standard InChI Key | VBUSMYOJWTVVPF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Properties
IWP-2-V2 (CAS 877618-79-6) is a derivative of the parent compound IWP-2, modified to retain the benzothiazole moiety critical for biological activity while exhibiting reduced potency . Its molecular formula is C₂₃H₂₀N₄O₂S, with a molecular weight of 480.6 g/mol . The compound’s structure includes a thienopyrimidinone core linked to a benzothiazole group via a thioacetamide bridge, a configuration that facilitates interaction with Porcn’s active site .
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
CAS Number | 877618-79-6 | |
Molecular Formula | C₂₃H₂₀N₄O₂S | |
Molecular Weight | 480.6 g/mol | |
Solubility | ≤2 mg/mL in DMSO | |
Storage Conditions | -20°C, desiccated |
The benzothiazole group is indispensable for activity, as structural analogs lacking this component (e.g., IWP-2-v1, IWP-2-v3) show diminished efficacy . IWP-2-V2’s solubility profile limits its use to in vitro assays and localized in vivo applications, necessitating dimethylformamide (DMF) as a co-solvent for higher concentrations .
Mechanism of Action: Targeting Wnt Protein Maturation
Porcupine Inhibition and Palmitoylation Blockade
Porcupine, an endoplasmic reticulum-resident MBOAT family enzyme, catalyzes the palmitoylation of Wnt proteins—a post-translational modification required for their secretion and receptor binding . IWP-2-V2 competitively inhibits Porcn by binding to its active site, preventing the transfer of palmitoyl groups to Wnt ligands . This interaction was confirmed via radiolabeled palmitate assays, where IWP-2-V2 reduced lipidated Wnt3A levels by >80% in treated cells . Overexpression of Porcn rescues Wnt secretion in inhibitor-treated models, underscoring the specificity of this interaction .
Downstream Effects on Wnt/β-Catenin Signaling
By blocking Wnt secretion, IWP-2-V2 suppresses both canonical and non-canonical pathways:
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Canonical Pathway: Cytosolic β-catenin fails to accumulate, preventing nuclear translocation and transcription of target genes (e.g., c-Myc, PPARδ) . In porcine somatic cell nuclear transfer (SCNT) embryos, IWP-2-V2 treatment reduced active β-catenin levels by 90%, concomitant with downregulation of c-Myc (4.2-fold) and PPARδ (3.8-fold) .
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Non-Canonical Pathways: JNK and calcium signaling pathways are indirectly affected due to impaired Wnt5A secretion .
Preclinical Research Applications
Embryonic Development Studies
In porcine SCNT embryos, IWP-2-V2 (10 μM) exposure from the 2-cell to blastocyst stage reduced blastocyst formation rates by 35% compared to controls . Treated blastocysts exhibited aberrant expression of pluripotency markers (Oct4, Sox2) and trophectoderm genes (Cdx2), suggesting Wnt signaling’s role in early cell fate determination .
Cancer Cell Lines
DLD-1 colorectal cancer cells treated with IWP-2-V2 (50 nM) showed a 60% reduction in "free" β-catenin (unbound to E-cadherin), correlating with decreased proliferation (IC50 = 48 nM) . This effect was reversible upon Wnt3A supplementation, confirming pathway-specific activity .
Neuropathic Pain Models
In chronic constriction injury (CCI) rats, intrathecal IWP-2-V2 (20 μM) administration during the early phase delayed mechanical allodynia onset by 4 days. Late-phase treatment produced sustained analgesia, with pain thresholds returning to baseline for 6 days post-treatment . Thermal hyperalgesia was similarly suppressed, implicating Wnts in neuroinflammatory cascades .
Toxicity Profile
Comparative Analysis with Related Inhibitors
IWP-2-V2’s higher IC50 compared to LGK974 limits its therapeutic potential but enhances its utility in localized applications (e.g., intrathecal delivery) .
Limitations and Future Directions
While IWP-2-V2 is a valuable research tool, key challenges include:
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Solubility Constraints: Aqueous solubility <2 mg/mL restricts dosing regimens .
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Off-Target Effects: At concentrations >100 nM, IWP-2-V2 inhibits other MBOAT family enzymes (e.g., GOAT) by 20–30% .
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Lack of Clinical Data: No trials have assessed safety or efficacy in humans .
Future studies should focus on structural optimization to improve pharmacokinetics and isoform selectivity. Hybrid molecules combining IWP-2-V2’s benzothiazole group with LGK974’s pharmacophore may yield next-generation Porcn inhibitors .
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